trans-2-Phenylcyclopropane-1-sulfonamide
Description
trans-2-Phenylcyclopropane-1-sulfonamide is a cyclopropane-derived sulfonamide characterized by a phenyl group substituted at the 2-position of the cyclopropane ring and a sulfonamide group at the 1-position. Its rigid cyclopropane structure and sulfonamide moiety make it a compound of interest in medicinal chemistry, particularly in enzyme inhibition studies, where sulfonamides are known to act as mimics for carboxylate or phosphate groups.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-phenylcyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,10,11,12)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNACGRLKLDYUKR-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1S(=O)(=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1S(=O)(=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204294-41-6 | |
| Record name | rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Phenylcyclopropane-1-sulfonamide typically involves the cyclopropanation of styrene derivatives followed by sulfonamide formation. One common method includes the reaction of phenylcyclopropane with sulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Phenylcyclopropane-1-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonyl derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: trans-2-Phenylcyclopropane-1-sulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Sulfonamide derivatives are known for their antibacterial properties, and this compound may serve as a lead compound for new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of trans-2-Phenylcyclopropane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The most relevant structural analogs include sulfonamides and sulfonates with cyclopropane or aromatic substituents. A key comparison can be drawn with Sodium 2-methylprop-2-ene-1-sulfonate (CAS: 1561-92-8), a sulfonate salt with an unsaturated propene backbone .
| Property | trans-2-Phenylcyclopropane-1-sulfonamide | Sodium 2-methylprop-2-ene-1-sulfonate |
|---|---|---|
| Core Structure | Cyclopropane ring with phenyl group | Propene backbone with methyl group |
| Functional Group | Sulfonamide (-SO₂NH₂) | Sulfonate (-SO₃⁻Na⁺) |
| Reactivity | Electrophilic sulfonamide; hydrogen bonding capacity | Ionic, water-soluble due to sulfonate |
| Biological Relevance | Enzyme inhibition (e.g., carbonic anhydrase) | Industrial applications (polymerization, surfactants) |
Limitations of Available Data
The provided evidence lacks direct studies on this compound, necessitating inferences from structural analogs like Sodium 2-methylprop-2-ene-1-sulfonate.
Biological Activity
Trans-2-Phenylcyclopropane-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring substituted with a phenyl group and a sulfonamide moiety. This unique structure contributes to its biological properties, making it an interesting subject for pharmacological studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antiproliferative Activity : Research indicates that derivatives of phenylcyclopropane compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown cytotoxic effects on human leukemia K562 cells, suggesting that this compound may also possess similar properties .
- Inhibition of Key Enzymes : The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes, which are crucial in various metabolic pathways. This inhibition can lead to alterations in cellular metabolism, contributing to its biological effects .
- Induction of Apoptosis : Studies have shown that certain phenylcyclopropane derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and activation of caspases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Substituent Effects : Variations in the phenyl group or sulfonamide moiety can significantly affect the potency and selectivity of the compound against different targets.
- Cyclopropane Ring Strain : The inherent strain in the cyclopropane ring contributes to its reactivity and interaction with biological targets, making it a valuable scaffold for drug design .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : A study demonstrated that a series of phenylcyclopropane derivatives exhibited potent inhibition against human leukemia cells, with specific focus on their mechanism involving cell cycle arrest and apoptosis induction. The compound's ability to generate ROS was linked to these effects .
- Antimicrobial Properties : Trans-2-Phenylcyclopropane derivatives have been investigated for their potential as antimicrobial agents, particularly against Gram-negative bacteria. The sulfonamide functionality plays a critical role in disrupting bacterial metabolic pathways .
- Pharmacological Evaluation : In vitro studies have shown that this compound can inhibit specific enzymes involved in cancer metabolism, leading to reduced cell proliferation and enhanced apoptosis in treated cells .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What experimental and computational strategies resolve contradictions in reported thermodynamic stability data for trans-2-Phenylcyclopropane-1-sulfonamide?
- Methodological Answer : Discrepancies may arise from solvent effects or measurement techniques. Replicate studies using differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) under standardized conditions. Pair with molecular dynamics (MD) simulations to assess solvent interactions. Meta-analysis of published datasets using statistical tools (e.g., Bayesian inference) can identify systematic biases .
Q. How does the cyclopropane ring strain in trans-2-Phenylcyclopropane-1-sulfonamide influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : Ring strain enhances electrophilicity at the cyclopropane carbons. Kinetic studies (e.g., competition experiments with varying nucleophiles) quantify reactivity. Substituent effects (electron-withdrawing/donating groups on phenyl) can be probed via Hammett plots. In situ IR spectroscopy monitors reaction intermediates .
Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition (e.g., carbonic anhydrase isoforms)?
- Methodological Answer : Docking studies (AutoDock Vina) and molecular dynamics (GROMACS) model sulfonamide-enzyme interactions. Fluorescence quenching assays and surface plasmon resonance (SPR) measure binding kinetics. Mutagenesis of active-site residues (e.g., Zn²⁺ coordination) validates computational predictions .
Data Analysis and Interpretation
Q. How should researchers address conflicting bioactivity data for trans-2-Phenylcyclopropane-1-sulfonamide across cell-based vs. in vivo assays?
- Methodological Answer : Discrepancies may stem from metabolic stability or membrane permeability differences. Conduct parallel assays:
- In vitro: Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (hepatocyte incubations).
- In vivo: Pharmacokinetic profiling (Cₘₐₓ, AUC) with LC-MS/MS quantification.
- Use multivariate regression to identify confounding variables (e.g., efflux transporters) .
Q. What statistical approaches are optimal for analyzing structure-activity relationship (SAR) data in derivatives of trans-2-Phenylcyclopropane-1-sulfonamide?
- Methodological Answer : Multivariate analysis (PLS regression) correlates physicochemical descriptors (logP, polar surface area) with bioactivity. Cluster analysis (PCA) groups compounds by functional similarity. Machine learning (random forest, SVM) predicts novel analogs. Validate models with external test sets .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
